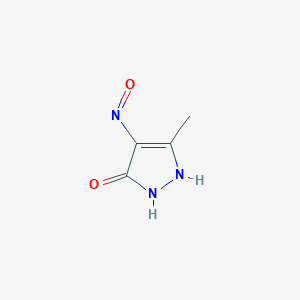
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one (MNPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is not well understood. However, studies have suggested that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may act as a lysosomal membrane permeabilization agent, leading to lysosomal rupture and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have several biochemical and physiological effects. Studies have reported that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has several advantages for lab experiments. It is a fluorescent probe that can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is also a potent inducer of lysosomal membrane permeabilization, making it a useful tool for studying cell death mechanisms. However, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one. One potential direction is to investigate the mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in more detail. Another direction is to explore the potential applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in cancer therapy. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Further studies are needed to investigate the efficacy and safety of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one as an anti-cancer agent. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has potential applications in the field of bioimaging, and further studies are needed to explore its use as a fluorescent probe for detecting ROS in live cells.
Métodos De Síntesis
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can be synthesized using different methods, including the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine, followed by the addition of acetic acid and sodium acetate. Another method involves the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine in the presence of a copper catalyst. Both methods have been reported to yield high-quality 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one.
Aplicaciones Científicas De Investigación
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is in the field of bioimaging. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells.
Propiedades
Número CAS |
147738-85-0 |
|---|---|
Nombre del producto |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
Clave InChI |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
SMILES canónico |
CC1=C(C(=O)NN1)N=O |
Otros números CAS |
6386-15-8 |
Sinónimos |
4H-Pyrazol-4-one,3-hydroxy-5-methyl-,oxime(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




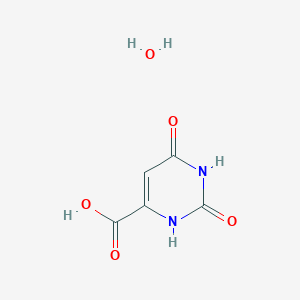
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
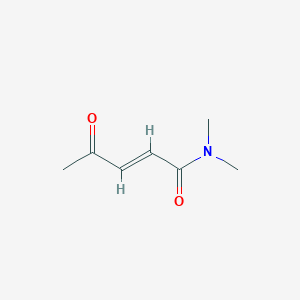

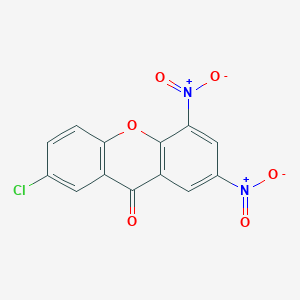
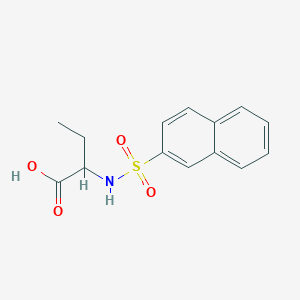
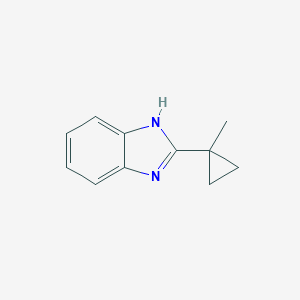
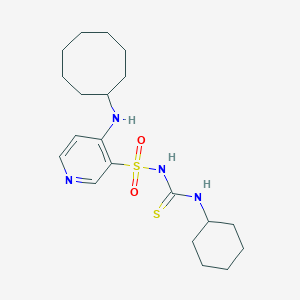
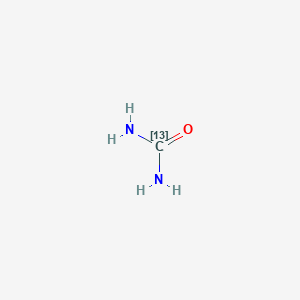
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)


